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Experimental Structure Determination

The high-resolution structure of the tubulin-crolibulin complex was solved using X-ray crystallography at

a resolution of 2.5 A [1] [2]. The key experimental parameters and methodology are summarized below.

Table 1: Crystallization and Data Collection Parameters for PDB 6JCJ [1] [2]

Parameter Specification

PDB ID 6JCJ

Resolution 25A

Space Group P212121

Unit Cell Dimensions a=105.544 A, b=157.329 A, ¢=184.031 A; a=p=y=90°

Crystallization Method Vapor diffusion, hanging drop

Crystallization 6% PEG 4000, 8% Glycerol, 0.1 M MES, 30 mM CacClz, 30 mM MgClz, pH
Condition 6.7
Temperature 293 K (20 °C)
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Parameter Specification
Protein Complex o/B-tubulin, RB3 stathmin-like domain (SLD), tubulin tyrosine ligase (T2R-
TTL)

Data Collection Source Shanghai Synchrotron Radiation Facility (SSRF), Beamline BL19U1

Wavelength 0.9798 A
Refinement Software REFMAC
R-work /| R-free 0.24078 / 0.28185 (Depositor); 0.24 / 0.28 (DCC)

The experimental workflow involved soaking the crolibulin compound into pre-formed crystals of a protein
complex, a common technique for determining ligand-bound structures [1]. The overall workflow from

protein preparation to structure refinement is illustrated below.
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Experimental workflow for determining the tubulin-crolibulin complex structure.

Molecular Binding Interactions of Crolibulin
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The crystal structure reveals that crolibulin binds to the colchicine binding site (CBS) of tubulin, which is
located at the interface between the a and [3 subunits [1] [3]. The binding is primarily mediated by the 3'-
bromo-4',5'-dimethoxyphenyl ring of crelibulin, which inserts deeply into a core hydrophobic pocket on [3-
tubulin [1].

Table 2: Key Interactions between Crolibulin and B-Tubulin Residues [1]

Crolibulin Moieties Tubulin Residues Interaction Type
3'-bromo-4',5'- BTyr200, Val236, BLeu240, BLeu246, BAla248, Hydrophobic
dimethoxyphenyl ring BLeu253, BAla314, Blle316, BAla352, Blle368 interactions
4'-methoxy group BAsn249 (backbone NH) Hydrogen bond
5'-methoxy group BLys254, BGIu55 (via water) Potential polar
interaction
Chromene core BLys254, BGIu55 (via water) Potential polar
interaction
Cyan group BCys241 (backbone NH) Hydrogen bond

The overall binding mode and the specific residues forming the binding pocket are visualized in the

following interaction network.
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Key interaction network between crolibulin and the -tubulin binding pocket.

Rationale for Drug Design & SAR Validation

The structure of the tubulin-crolibulin complex provides a solid experimental basis for understanding its

mechanism of action and for designing improved derivatives [1].

¢ Mechanism of Action: By binding to the colchicine site, crolibulin inhibits microtubule
polymerization, disrupting cytoskeleton dynamics and leading to cell cycle arrest at the G2/M phase,
which triggers apoptosis in rapidly dividing cancer cells [1].

¢ SAR Validation: The crystal structure explains previously observed structure-activity relationship
(SAR) data. It confirms why a bromine atom at the 3' position is favorable (fits into the hydrophobic
pocket), and why modifications at the 7-position of the chromene ring are well-tolerated (oriented
toward the solvent) [1].

¢ Addressing Toxicity: The detailed binding map offers a path to mitigate crolibulin's cardiovascular
and neurotoxicity [1]. By modifying peripheral groups that do not affect anti-tumor efficacy, especially
at the solvent-exposed 7-position, researchers can aim to improve the drug's therapeutic index [1].

Additional Structural Features
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The crystal structure also contains three magnesium atoms and two bromine atoms (one from crolibulin)
[4]. Furthermore, two calcium-binding sites were identified in the structure, with coordination involving

residues such as Asp39, Thr41, Gly44, and Glu55 of -tubulin [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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